Diacetyl Monoxime's Action in Muscle Fibers: An In-depth Technical Guide
Diacetyl Monoxime's Action in Muscle Fibers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized reversible inhibitor of muscle contraction.[1] Its primary mechanism of action involves the direct inhibition of myosin ATPase activity, which disrupts the cross-bridge cycling essential for muscle force generation.[1][2] This property makes DAM an invaluable tool in physiological research for uncoupling muscle excitation from contraction, enabling the study of cellular processes independent of mechanical forces. However, its effects are not limited to the myosin motor. DAM also modulates intracellular calcium dynamics and exhibits "phosphatase-like" activity, contributing to its overall physiological effects.[2][3] This guide provides a comprehensive overview of the multifaceted mechanism of action of diacetyl monoxime, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanisms of Action
Diacetyl monoxime's influence on muscle fibers is not attributable to a single, targeted action but rather to its interaction with several cellular components.
Inhibition of Myosin ATPase
The most well-characterized effect of diacetyl monoxime is its direct and reversible inhibition of myosin ATPase activity.[2] This inhibition is central to its ability to uncouple excitation from contraction in muscle tissue.[2]
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Direct Interaction with Myosin: DAM acts directly on the myosin head, interfering with its enzymatic cycle.[2] This interaction hinders the efficient hydrolysis of ATP, a process crucial for the conformational changes in the myosin head that lead to the power stroke and muscle contraction.[2] Specifically, DAM is thought to stabilize the myosin-ADP-Pi intermediate complex, which slows the release of inorganic phosphate (B84403) (Pi) and subsequent strong binding to actin.[4]
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Effects on Muscle Contraction: As a consequence of myosin ATPase inhibition, DAM reversibly reduces isometric tension, shortening speed, and the instantaneous stiffness of muscle fibers.[2][5] This effect is observed in skeletal, cardiac, and smooth muscle tissues.[1]
Modulation of Intracellular Calcium Dynamics
Diacetyl monoxime significantly alters the handling of calcium within muscle cells.[2]
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Opposing Effects on Contraction and Calcium Transients: In isolated cardiac papillary muscles, DAM leads to a dose-dependent decrease in contractile force while simultaneously causing an increase in intracellular calcium transients.[2][6] This suggests that DAM's primary inhibitory effect is not due to a lack of available calcium but rather to a desensitization of the myofilaments to calcium, likely through its direct action on myosin.[2][7]
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Effects on Calcium Channels: At higher concentrations, DAM may have secondary effects, including influences on Ca2+ translocation by affecting ion channels like the L-type Ca2+ channels.[1][3][4]
Phosphatase-like Activity
Diacetyl monoxime is described as a nucleophilic agent with "phosphatase-like" activity.[2][3] This suggests it may be capable of removing phosphate groups from proteins. While the specific targets and the physiological relevance of this activity are not yet fully defined, it represents another potential avenue through which DAM exerts its cellular effects.[2]
Quantitative Data Summary
The inhibitory effects of diacetyl monoxime are concentration-dependent. The following tables summarize quantitative data from various studies.
| Muscle Preparation | Species | Diacetyl Monoxime (DAM) Concentration | Effect on Muscle Contraction | Reference |
| Guinea-pig papillary muscles | Guinea Pig | 0.2-20 mM | Concentration-dependent inhibition of contractile force. | [1][7] |
| Isolated, paced papillary muscles | Guinea Pig | 2 mM | 27% decrease in contractile force. | [1][6] |
| 10 mM | 58% decrease in contractile force. | [1][6] | ||
| 30 mM | 87% decrease in contractile force. | [6] | ||
| Frog skeletal muscle fibers | Frog | 3 mM | 40-70% suppression of tetanic tension. | [1] |
| Skinned cardiac trabeculae | Rat | 20 mM | Decrease in tension redevelopment rate from 29 s⁻¹ to 22 s⁻¹. | [8] |
| 100 mM | Force decreased to 2.8% of control. | [8] |
| Parameter | Muscle Preparation | Species | DAM Concentration | Observed Effect | Reference |
| Calcium Transients | Isolated, paced papillary muscles | Guinea Pig | 10 mM | 38% increase | [6] |
| 30 mM | 225% increase | [6] | |||
| Myosin ATPase Activity | Skinned cardiac trabeculae | Rat | >20 mM | Depressed, but to a lesser extent than force. | [8] |
| Cross-bridge Attachment Rate | Frog single muscle fibers | Frog | 3 mM | Conspicuous decrease. | [5] |
| Maximum Shortening Velocity | Frog single muscle fibers | Frog | 3 mM | Reduced. | [5] |
Key Experimental Protocols
Preparation and Application of Diacetyl Monoxime
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Stock Solution Preparation:
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Calculate the required amount of diacetyl monoxime powder to prepare a stock solution of a desired concentration (e.g., 1 M).
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Weigh the diacetyl monoxime powder accurately.
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Dissolve the powder in the chosen solvent. DAM is soluble in water, and for cellular experiments, it is advisable to dissolve it directly in the physiological buffer to be used.[1]
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Vortex the solution until the diacetyl monoxime is completely dissolved.[1]
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Inhibition of Contraction in Isolated Skeletal Muscle
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Materials: Isolated skeletal muscle (e.g., mouse extensor digitorum longus - EDL), physiological buffer (e.g., Krebs-Henseleit buffer), diacetyl monoxime stock solution, muscle bath with force transducer and stimulator, sutures.[1]
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Procedure:
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Muscle Preparation: Dissect the desired skeletal muscle and mount it in a muscle bath containing physiological buffer, maintained at a constant temperature (e.g., 25-30°C) and continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[1]
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Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with periodic washing with fresh buffer.[1]
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Baseline Contraction: Elicit baseline isometric contractions by electrical stimulation. Determine the optimal muscle length (L0) that produces maximal twitch force and record maximal tetanic force at a supramaximal stimulation frequency.[1]
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Application of DAM: Prepare the desired final concentration of DAM by adding the appropriate volume of the stock solution to the muscle bath.[1]
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Incubation: Incubate the muscle in the DAM-containing buffer for a sufficient period to allow for diffusion and inhibition (typically 15-30 minutes).[1]
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Measurement of Inhibition: After incubation, elicit isometric contractions again using the same stimulation parameters as for the baseline measurement. Record the force generated in the presence of DAM and calculate the percentage inhibition of contractile force.[1]
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Washout: To confirm the reversibility of the inhibition, wash the muscle with fresh physiological buffer multiple times over 30-60 minutes and re-measure the contractile force.[1]
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Measurement of Ca2+-Activated Force in Skinned Muscle Fibers
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Procedure:
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Fiber Skinning: Chemically skin the fibers by incubating them in a skinning solution for 24 hours at 4°C to remove the sarcolemma.[1]
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Baseline Activation: Determine the maximal Ca2+-activated force by perfusing the fiber with an activating solution (high Ca2+ concentration).[1]
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DAM Application: Introduce DAM at the desired concentration into both the relaxing and activating solutions. Incubate the fiber in the DAM-containing relaxing solution for a few minutes before activation.[1]
-
Measurement of Inhibition: Perfuse the fiber with the DAM-containing activating solution and measure the isometric force. Compare this to the baseline maximal force.[1]
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Myosin ATPase Activity Assay
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Materials: Purified myosin (e.g., skeletal muscle myosin II), Actin, ATP, Assay Buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT), Diacetyl Monoxime (DAM) stock solution, Phosphate detection reagent (e.g., malachite green-based reagent), Microplate reader.[4]
-
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer.
-
Reaction Setup: In a microplate, combine myosin, actin, and varying concentrations of DAM.
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Initiate Reaction: Add ATP to start the reaction.
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Incubation: Incubate at a controlled temperature.
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Stop Reaction & Detect Phosphate: Stop the reaction at various time points and add the phosphate detection reagent.
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Measure Absorbance: Read the absorbance on a microplate reader to quantify the amount of inorganic phosphate released.
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Signaling Pathways and Experimental Workflows
Diacetyl Monoxime's Multifaceted Intervention in Muscle Excitation-Contraction Coupling
Caption: Diacetyl Monoxime's intervention in muscle excitation-contraction coupling.
Experimental Workflow for Assessing DAM's Effect on Muscle Contraction
Caption: Workflow for studying diacetyl monoxime's effect on isolated muscle.
Logical Relationship of DAM's Molecular Effects
Caption: Logical flow of diacetyl monoxime's molecular effects on muscle.
Conclusion
Diacetyl monoxime is a multifaceted molecule whose primary utility in muscle physiology research stems from its potent and reversible inhibition of myosin ATPase. This action effectively uncouples muscle excitation from contraction, providing a valuable tool for investigation. However, researchers must remain cognizant of its secondary effects on intracellular calcium handling and its potential phosphatase-like activity, especially at higher concentrations. A thorough understanding of these mechanisms is crucial for the accurate interpretation of experimental data and for its appropriate application in scientific inquiry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of diacetyl monoxime on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of 2,3-butanedione monoxime on the crossbridge kinetics in frog single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 2,3-butanedione monoxime on cross-bridge kinetics in rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
